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Compound of Interest

Compound Name: Prisma APH

Cat. No.: B1178968

This guide is intended for researchers, scientists, and drug development professionals utilizing
Prismaflex systems for therapeutic apheresis (APH) procedures, such as Therapeutic Plasma
Exchange (TPE). It provides troubleshooting guidance and frequently asked questions (FAQS)
to address specific issues related to anticoagulant management.

Frequently Asked Questions (FAQs)

Q1: What are the primary anticoagulant options for Prisma APH procedures?

Al: The two primary anticoagulants used are citrate and heparin.[1][2] Citrate is often the
preferred anticoagulant for most apheresis procedures due to its effectiveness and safety
profile.[3][4] Heparin is typically reserved for specific membrane-based procedures or when
citrate is contraindicated.[1][3]

Q2: How does citrate work as an anticoagulant in the extracorporeal circuit?

A2: Citrate works by chelation, which means it binds to ionized calcium in the blood.[5] lonized
calcium is a critical cofactor in the coagulation cascade. By reducing its availability in the
extracorporeal circuit to levels between 0.2-0.3 mmol/L, citrate effectively prevents clotting.[3]
This action is localized to the circuit, and the citrate is rapidly metabolized by the patient's liver,
kidneys, and skeletal muscle.[3]

Q3: What are the main complications associated with citrate anticoagulation?
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A3: The primary complication is hypocalcemia, often referred to as "citrate toxicity".[3] This
occurs when the infused citrate binds to the patient's systemic ionized calcium, leading to
symptoms like perioral tingling, paresthesias, muscle cramps, and in severe cases, cardiac
arrhythmias.[3][6][7] Other potential metabolic disturbances include metabolic alkalosis (as
citrate is metabolized to bicarbonate), hypernatremia, and hypomagnesemia.[6]

Q4: When is heparin anticoagulation preferred or required?

A4: Heparin-based anticoagulation is often used for membrane-based plasma exchange
systems.[1] It may also be used in combination with citrate to reduce the overall citrate load in
certain patients.[1][3] However, heparinization is systemic and carries a higher risk of bleeding
complications and heparin-induced thrombocytopenia (HIT).[2][3]

Q5: How is anticoagulation monitored during Prisma APH procedures?

A5: For citrate anticoagulation, the key parameter is the post-filter ionized calcium level, which
should be maintained low enough to prevent clotting in the circuit (e.g., <0.4 mmol/L).[8][9] The
patient's systemic ionized calcium must also be monitored and maintained within a normal
physiological range (e.g., 1.0-1.2 mmol/L) through calcium supplementation.[9] For heparin
anticoagulation, monitoring is typically done using Activated Partial Thromboplastin Time
(aPTT) or Activated Clotting Time (ACT), with a target range generally 1.5-2.5 times the
baseline value.[9]

Troubleshooting Guides
Citrate Anticoagulation Issues
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Problem/Observation

Potential Cause

Troubleshooting Steps

Patient reports tingling,

numbness, or muscle cramps.

Symptomatic Hypocalcemia
(Citrate Toxicity)[3][6]

1. Immediately notify the
responsible clinician. 2.
Reduce the citrate infusion
rate. 3. Verify and, if
necessary, increase the
calcium replacement infusion
rate. 4. Monitor the patient's
systemic ionized calcium levels
closely.[10]

High Transmembrane
Pressure (TMP) alarm on the

Prismaflex unit.

Filter Clotting[11]

1. Ensure the post-filter ionized
calcium is within the target
anticoagulant range (e.g., <0.4
mmol/L).[8] 2. If post-filter
ionized calcium is too high,
increase the citrate infusion
rate as per protocol.[12] 3.
Maintain a steady blood flow
rate, as fluctuations can affect
citrate concentration.[5] 4. If
clotting persists, consider a
saline flush or filter

replacement.

Patient develops metabolic

alkalosis.

Excessive Citrate

Administration/Metabolism[6]

1. Citrate is metabolized to
bicarbonate, which can lead to
alkalosis.[6] 2. Review the
citrate dose and patient's acid-
base status. 3. A reduction in
the citrate infusion rate may be

necessary.

Patient develops severe
hypotension and cardiac

standstill.

Severe Acute Citrate
Toxicity[13]

1. This is a medical
emergency. Stop the
procedure and citrate infusion
immediately. 2. Administer

intravenous calcium (calcium
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chloride is preferred for rapid
correction) as per institutional
protocol.[10][13] 3. Initiate
CPR and other life-saving

measures as required.

Heparin Anticoagulation Issues

Problem/Observation

Potential Cause

Troubleshooting Steps

Bleeding from catheter site or

other unexpected bleeding.

Excessive Systemic

Anticoagulation[2]

1. Stop the heparin infusion
immediately. 2. Notify the
responsible clinician. 3.
Monitor aPTT or ACT levels. 4.
Prepare protamine sulfate as
an antidote if severe bleeding

occurs.[2]

High Transmembrane
Pressure (TMP) alarm on the

Prismaflex unit.

Filter Clotting

1. Check the most recent aPTT
or ACT value to ensure it is
within the therapeutic range. 2.
If sub-therapeutic, administer a
heparin bolus and/or increase
the infusion rate as per
protocol. 3. Ensure adequate

blood flow rates.

Sudden drop in platelet count.

Heparin-Induced
Thrombocytopenia (HIT)[2]

1. Stop all heparin
immediately. 2. Notify the
responsible clinician and
perform confirmatory testing
for HIT. 3. Switch to a non-
heparin anticoagulant, such as
citrate, if the procedure must

continue.[2]

Experimental Protocols
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Protocol 1: Regional Citrate Anticoagulation (RCA) for
TPE

Objective: To prevent extracorporeal circuit clotting during TPE using regional citrate
anticoagulation.

Methodology:

e Initiation: Begin a pre-blood pump (PBP) infusion of a citrate-based solution (e.g., 4%
trisodium citrate or ACD-A).[3][14] The initial infusion rate is calculated based on the blood
flow rate to achieve a target citrate concentration of approximately 3 mmol/L in the circuit
blood.[14]

e Blood Flow: Set the blood flow rate according to patient size and access quality, typically
between 100-150 mL/min.[14][15]

e Monitoring:

o Measure post-filter ionized calcium 15-30 minutes after initiation and then periodically
throughout the procedure. The target is < 0.4 mmol/L to ensure adequate anticoagulation.

[8]
o Simultaneously, monitor the patient's systemic ionized calcium levels.

¢ Calcium Replacement: Administer a continuous intravenous infusion of calcium (e.g., 10%
calcium gluconate) through a separate central line to maintain the patient's systemic ionized
calcium within a normal physiological range (e.g., 1.0-1.2 mmol/L).[9] The infusion rate is
titrated based on systemic ionized calcium measurements.

e Adjustments:

o If the post-filter ionized calcium is above the target range, increase the citrate infusion
rate.

o If the patient's systemic ionized calcium is low, increase the calcium replacement infusion
rate.
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o If the patient shows signs of citrate toxicity, decrease the citrate infusion rate and increase
the calcium replacement rate.

Protocol 2: Systemic Heparin Anticoagulation for TPE

Objective: To prevent extracorporeal circuit clotting during TPE using systemic heparin

anticoagulation.

Methodology:

Initiation: Administer an initial bolus dose of unfractionated heparin (e.g., 30-60 units/kg) into
the circuit.[16]

Infusion: Start a continuous infusion of heparin through the Prismaflex syringe pump. The
rate is adjusted to maintain the target anticoagulation parameter.

Blood Flow: Set the blood flow rate as appropriate for the patient and procedure.
Monitoring:

o Measure aPTT or ACT at baseline and then periodically (e.g., hourly) after initiation.
o The target aPTT is typically 1.5 to 2.5 times the baseline value.[9]

Adjustments:

o Ifthe aPTT or ACT is below the target range, increase the heparin infusion rate.

o Ifthe aPTT or ACT is above the target range, or if there are signs of bleeding, decrease or

temporarily stop the heparin infusion.

o The heparin infusion is typically stopped about 30 minutes before the end of the

procedure.[9]

Data Summary
Table 1: Typical Anticoagulation Parameters
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Parameter

Citrate Anticoagulation

Heparin Anticoagulation

Anticoagulant Solution

4% Trisodium Citrate or ACD-
Al3][14]

Unfractionated Heparin

Target Circuit Level

Post-filter ionized Ca2+ < 0.4
mmol/L[8][9]

aPTT 1.5-2.5x baseline[9]

Target Systemic Level

lonized Ca2+ 1.0-1.2
mmol/L[9]

N/A (Systemic anticoagulation)

Initial Bolus

None

30-60 units/kg[16]

Monitoring Frequency

Every 30-60 minutes initially

Every 60 minutes initially

Reversal Agent

Calcium
Chloride/Gluconate[10]

Protamine Sulfate[2]

Visualizations
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Initiate Prisma APH Procedure

Assess Patient's Bleeding Risk

High Bleeding Risk Low/Standard Bleeding Risk
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Use Regional Citrate Anticoagulation (RCA) Protocol Use Systemic Heparin Protocol

\ '

Monitor Post-Filter & Systemic lonized Calcium Monitor aPTT / ACT
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Caption: Anticoagulation decision pathway for Prisma APH.
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Patient develops symptoms
(e.g., tingling, cramps)

Assess Patient & Check Systemic lonized Calcium

Is Systemic iCa Low?

Diagnosis: Symptomatic Hypocalcemia
(Citrate Toxicity)

0, check other causes

Decrease Citrate Infusion Rate Increase Calcium Replacement Infusion

T\

Re-check Systemic iCa & Patient Symptoms

f iCa normal & symptoms gone

Symptoms Resolve

Click to download full resolution via product page

Caption: Workflow for troubleshooting citrate-induced hypocalcemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1178968#optimizing-anticoagulant-management-in-
prisma-aph-procedures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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